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Compound of Interest

Compound Name: 5-Formylthiophene-2-carbonitrile

CAS No.: 21512-16-3

Cat. No.: B056671

Get Quote

Introduction & Scope
5-Formylthiophene-2-carbonitrile (CAS: 21512-16-3) is a critical heteroaromatic building

block used extensively in the synthesis of organic semiconductors, optoelectronic materials,

and pharmaceutical intermediates (e.g., kinase inhibitors).[1][2] Its dual functionality—

possessing both an electron-withdrawing nitrile group and a reactive aldehyde—makes it a

versatile "linchpin" molecule.[1]

However, this dual functionality presents specific characterization challenges. The electron-

deficient thiophene ring is prone to nucleophilic attack and oxidation, leading to impurities such

as 5-cyanothiophene-2-carboxylic acid.[1] Furthermore, distinguishing the 2,5-substitution

pattern from 2,3- or 2,4-isomers is critical for structural integrity in downstream applications.[1]

This guide outlines a multi-modal characterization protocol designed to validate identity, assess

purity, and ensure batch-to-batch consistency.[1]
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Property Specification

Molecular Formula C₆H₃NOS

Molecular Weight 137.16 g/mol

Appearance Light yellow to orange crystalline powder

Melting Point 91–95 °C

Solubility
Soluble in DMSO, CH₂Cl₂, Chloroform; slightly

soluble in Ethanol

Characterization Workflow Strategy
The following logic flow illustrates the decision-making process for characterizing crude vs.

purified material.
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Figure 1: Decision tree for the characterization and release of 5-Formylthiophene-2-
carbonitrile.

Protocol 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
Objective: Definitive structural confirmation and regioisomer verification.

Mechanistic Insight
The 2,5-disubstitution pattern is confirmed by the coupling constant (

) of the two thiophene protons.[1] For 2,5-substituted thiophenes, the coupling is typically

.[1] A 2,3-substitution would yield a significantly larger

value (

).[1] The presence of two strong electron-withdrawing groups (EWG) will shift the ring protons
downfield compared to unsubstituted thiophene.[1]

Experimental Protocol
Solvent Selection: Use DMSO-d₆ (Dimethyl sulfoxide-d6).[1]

Why? The compound is highly soluble in DMSO, and it prevents the potential hydration of

the aldehyde that can occur in acidic CDCl₃ over time.

Sample Preparation: Dissolve 10–15 mg of sample in 0.6 mL DMSO-d₆. Invert gently; do not

vortex vigorously to avoid introducing air bubbles which broaden lines.

Acquisition: Run a standard proton sequence (16 scans minimum).

Expected Data & Acceptance Criteria
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Proton
Assignment

Chemical Shift
(

, ppm)

Multiplicity

Coupling
Constant (

)

Diagnostic
Value

-CHO (Aldehyde) 9.95 – 10.05 Singlet (s) N/A

Confirms

oxidation state.

[1]

C3-H

(Thiophene)
8.00 – 8.15 Doublet (d) 4.0 Hz

Deshielded by

adjacent CN.[1]

C4-H

(Thiophene)
7.90 – 8.05 Doublet (d) 4.0 Hz

Deshielded by

adjacent CHO.[1]

Self-Validation Check:

Verify the integration ratio is exactly 1:1:1.

Check for a broad singlet ~13.0 ppm (indicates carboxylic acid impurity from oxidation).

Check for multiplets ~7.0-7.5 ppm (indicates unreacted thiophene starting materials).[1]

Protocol 2: FTIR Spectroscopy (ATR Method)
Objective: Rapid "fingerprinting" of functional groups.

Mechanistic Insight
This molecule has two "silent region" signals that are highly diagnostic: the nitrile stretch and

the aldehyde carbonyl stretch.

Experimental Protocol
Instrument: FTIR Spectrometer with Diamond ATR accessory.

Background: Collect air background (32 scans).

Sample: Place ~2 mg of solid powder on the crystal. Apply high pressure to ensure good

contact.
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Scan: 4000–600 cm⁻¹, 4 cm⁻¹ resolution.

Diagnostic Peaks[1][2][4][5]
Nitrile (-C≡N): Sharp, medium intensity band at 2200–2240 cm⁻¹.[1]

Note: Often weaker than expected due to conjugation with the thiophene ring.

Aldehyde (C=O): Strong, sharp band at 1660–1690 cm⁻¹.

Causality: Conjugation with the aromatic ring lowers the wavenumber from the typical

saturated aldehyde value (1730 cm⁻¹).[1][3][4]

Aldehyde (C-H): "Fermi Doublet" weak bands at 2850 and 2750 cm⁻¹.

Protocol 3: HPLC-MS Purity Analysis
Objective: Quantitative purity assessment and molecular weight confirmation.[1]

Experimental Protocol
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient:

0-2 min: 5% B (Isocratic hold)[1]

2-12 min: 5%

95% B (Linear gradient)[1]

12-15 min: 95% B (Wash)[1]

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (aromatic max) and 280 nm.
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Mass Spec: ESI Positive Mode (Scan range 100–500 m/z).

Acceptance Criteria
Purity: Area% > 98.0% at 254 nm.

Mass Identification:

Observe

.

Observe

(common adduct).[1]

Note: Aldehydes can sometimes hydrate; look for

if water is present in the mobile phase.

Protocol 4: Thermal Analysis (Melting Point/DSC)
Objective: Physical form stability.

Experimental Protocol
Method: Capillary Melting Point or Differential Scanning Calorimetry (DSC).

Ramp Rate: 10 °C/min (DSC) or 1 °C/min near melt (Capillary).

Specification:91–95 °C.

Troubleshooting:

Wide Range (e.g., 85–93 °C): Indicates solvent entrapment or impurities. Dry sample in a

vacuum oven at 40 °C for 4 hours and re-test.

Sharp but Low (e.g., 80 °C): Potential eutectic mixture with starting material (e.g., 2-

thiophene carbonitrile).[1]
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Safety & Handling (Critical)
Hazard Statements (GHS):

H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.

H315/H319: Causes skin and serious eye irritation.

Protocol:

Always handle inside a fume hood.

Wear nitrile gloves (double gloving recommended for solution preparation).

Waste must be segregated into Non-Halogenated Organic Waste (unless chlorinated

solvents are used).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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